

# JNJ-17156516: An In Vivo Efficacy Comparison in Preclinical Models

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## Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

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**JNJ-17156516**, a potent and selective cholecystokinin 1 (CCK1) receptor antagonist, has demonstrated significant in vivo efficacy in preclinical studies. This guide provides a comparative overview of its performance against other alternatives, supported by experimental data, to inform researchers and drug development professionals.

Developed by Johnson & Johnson, **JNJ-17156516** has been investigated for its potential in treating immune system and digestive system disorders.[1] Its mechanism of action lies in its high affinity for the CCK1 receptor, which it selectively antagonizes over the CCK2 receptor.[1]

## Quantitative Efficacy Data

The in vivo efficacy of **JNJ-17156516** has been primarily evaluated in rodent models, where it has shown dose-dependent inhibition of CCK-8S-evoked physiological responses. The following table summarizes the key quantitative data from these studies, comparing the potency of **JNJ-17156516** with the known CCK1 receptor antagonist, dexloxiglumide.

Parameter	JNJ-17156516	Dexloxiglumide	Species	Assay
ED <sub>50</sub>	484 nmol/kg (i.v.)	Not Reported	Rat	Inhibition of CCK-8S-evoked duodenal contractions
Dose for rightward shift	240 nmol/kg (i.v.)	Not Reported	Guinea Pig	CCK-8S-evoked gallbladder contraction
pKi (human CCK1)	7.96 ± 0.11	Not Reported	-	Radioligand Binding
pKi (rat CCK1)	8.02 ± 0.11	Not Reported	-	Radioligand Binding
pKB (guinea pig gallbladder)	8.00 ± 0.07	Not Reported	-	In vitro gallbladder contraction
Bioavailability	108 ± 10%	Not Reported	Rat	Pharmacokinetic analysis
Half-life	3.0 ± 0.5 h	Not Reported	Rat	Pharmacokinetic analysis

## Experimental Protocols

The in vivo efficacy of **JNJ-17156516** was determined through a series of well-defined experimental protocols designed to assess its antagonistic effect on CCK1 receptor-mediated physiological responses.

### Guinea Pig Gallbladder Contraction Assay

This assay measures the ability of **JNJ-17156516** to inhibit the contraction of the gallbladder induced by the CCK analog, CCK-8S.

- Animal Preparation: Male Hartley guinea pigs are anesthetized.

- **Surgical Procedure:** A catheter is placed in the jugular vein for intravenous administration of compounds. The gallbladder is exposed, and a pressure transducer is inserted to measure intra-gallbladder pressure.
- **Compound Administration:** **JNJ-17156516** is administered intravenously.
- **CCK-8S Challenge:** A cumulative dose-response curve to CCK-8S is generated to induce gallbladder contractions.
- **Data Analysis:** The dose of **JNJ-17156516** required to produce a rightward shift in the CCK-8S dose-response curve is determined. A dose of 240 nmol/kg of **JNJ-17156516** was shown to cause a parallel, rightward shift.[\[1\]](#)

## Rat Duodenal Contraction Assay

This experiment evaluates the effect of **JNJ-17156516** on the duodenal contractions stimulated by CCK-8S infusion in anesthetized rats.

- **Animal Preparation:** Male Sprague-Dawley rats are anesthetized.
- **Surgical Procedure:** Catheters are implanted in the jugular vein for compound administration and in the carotid artery for blood sampling. A strain gauge is attached to the duodenum to record contractions.
- **Compound Administration:** **JNJ-17156516** is administered as an intravenous bolus.
- **CCK-8S Infusion:** CCK-8S is infused to evoke duodenal contractions.
- **Data Analysis:** The dose-related decrease in the number of duodenal contractions is measured, and the ED<sub>50</sub> value is calculated. **JNJ-17156516** demonstrated an ED<sub>50</sub> of 484 nmol/kg in this model.[\[1\]](#)

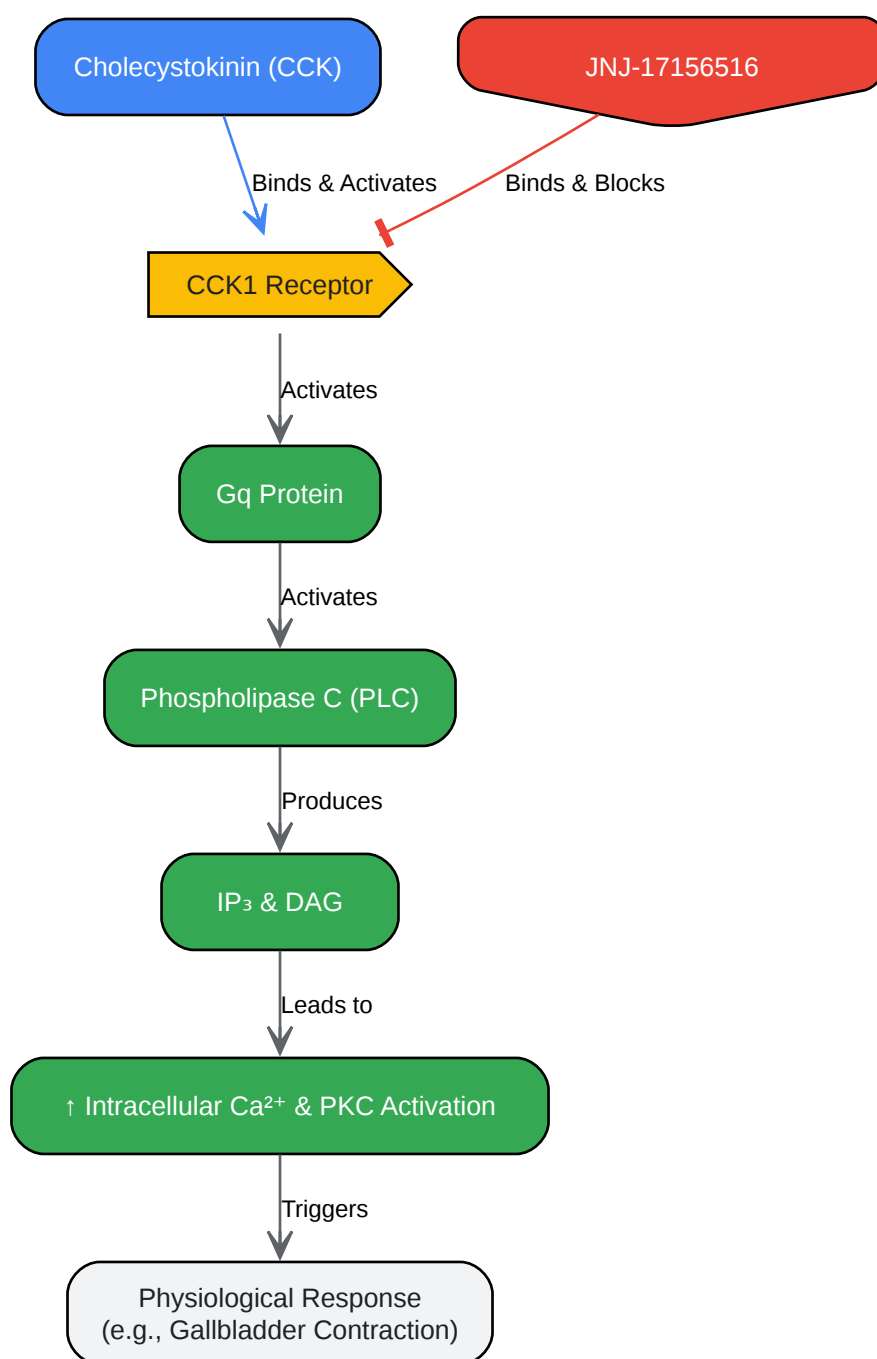
## In Vivo Efficacy Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vivo efficacy of **JNJ-17156516**.

Caption: Workflow for in vivo efficacy testing of **JNJ-17156516**.

## Signaling Pathway

**JNJ-17156516** acts as an antagonist at the CCK1 receptor, thereby blocking the downstream signaling cascade initiated by the natural ligand, cholecystokinin (CCK).



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Caption: **JNJ-17156516** mechanism of action at the CCK1 receptor.

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## References

- 1. JNJ-17156516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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